molecular formula C10H7ClF2N4O4 B14606659 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole CAS No. 60167-91-1

2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole

Cat. No.: B14606659
CAS No.: 60167-91-1
M. Wt: 320.64 g/mol
InChI Key: LJDDNHUFNYDAOI-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, difluoromethyl, ethyl, and dinitro functional groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of nitro groups to the benzimidazole ring through nitration reactions using concentrated nitric acid and sulfuric acid.

    Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.

    Halogenation: Introduction of the chloro and difluoromethyl groups through halogenation reactions using appropriate halogenating agents such as chlorine gas and difluoromethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups can facilitate the formation of reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methyl]-4-ethyl-5-nitro-1H-benzimidazole
  • 2-[Chloro(difluoro)methyl]-4-methyl-5,7-dinitro-1H-benzimidazole
  • 2-[Bromo(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole

Uniqueness

2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

CAS No.

60167-91-1

Molecular Formula

C10H7ClF2N4O4

Molecular Weight

320.64 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-7-ethyl-4,6-dinitro-1H-benzimidazole

InChI

InChI=1S/C10H7ClF2N4O4/c1-2-4-5(16(18)19)3-6(17(20)21)8-7(4)14-9(15-8)10(11,12)13/h3H,2H2,1H3,(H,14,15)

InChI Key

LJDDNHUFNYDAOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)Cl

Origin of Product

United States

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